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molecular formula C7H12O3 B8476923 4,4-Dimethoxy-2-methylbut-2-enal CAS No. 51575-69-0

4,4-Dimethoxy-2-methylbut-2-enal

Cat. No. B8476923
M. Wt: 144.17 g/mol
InChI Key: UKYNGIDUKUFOQS-UHFFFAOYSA-N
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Patent
US07132458B2

Procedure details

Propionic acid (24.7 mL) was added carefully to an aqueous solution of dimethylamine (40%, 41.6 mL), stirring and cooling (ice-water bath) to ensure the temperature of the mixture did not exceed 10° C. A pale yellow solution formed and the cooling bath was replaced with a heating mantle. From this point on, the temperature was controlled by a digital controller; a temperature probe was placed in the flask and the mantle was connected to the controller. The mixture was warmed to 40° C., the solution became colorless and dimethoxyacetaldehyde (aq. 60%, 100 mL) was added. The mixture was heated to 60° C. and propionaldehyde (42.26 g) was added dropwise at such a rate that the temperature did not exceed 68° C. (ca. 30 min). During the addition the color of the mixture changed, first from yellow to orange, and then to brown. The mixture was vigorously stirred and the temperature was maintained at 70° C. for 24 hours. The reaction mixture was allowed to cool down to a room temperature and then was extracted three times with dichloromethane (100 mL). The combined dichloromethane extracts were washed with water (150 mL). The organic layer was dried over anhydrous sodium sulfate (3 g) and the solvents were evaporated on a rotary evaporator at the room temperature. 117 g of a dark reddish-brown material was obtained. The crude product was distilled under reduced pressure (<0.5 mm Hg) using a modified version of a falling film apparatus at 78° C. (the b.p. of ethyl acetate, which was used as the heating medium). The clear distillate (of formula II, R1 and R2 are methyl; 101 g) was collected in a trap cooled in a dry ice bath.
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
41.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42.26 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:4])[CH2:2][CH3:3].CNC.C(=O)CC.[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH:16]=O>>[CH3:19][O:18][CH:15]([O:14][CH3:13])[CH:16]=[C:2]([CH3:3])[CH:1]=[O:4]

Inputs

Step One
Name
Quantity
24.7 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
41.6 mL
Type
reactant
Smiles
CNC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
42.26 g
Type
reactant
Smiles
C(CC)=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
COC(C=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
CUSTOM
Type
CUSTOM
Details
A pale yellow solution formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.
CUSTOM
Type
CUSTOM
Details
did not exceed 68° C.
CUSTOM
Type
CUSTOM
Details
(ca. 30 min)
Duration
30 min
ADDITION
Type
ADDITION
Details
During the addition the color of the mixture
STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 70° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to a room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with dichloromethane (100 mL)
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate (3 g)
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated on a rotary evaporator at the room temperature

Outcomes

Product
Name
Type
product
Smiles
COC(C=C(C=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 117 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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